molecular formula C12H8BrNO5S B3254414 2-Bromophenyl 2-nitrobenzene-1-sulfonate CAS No. 2380193-49-5

2-Bromophenyl 2-nitrobenzene-1-sulfonate

Cat. No.: B3254414
CAS No.: 2380193-49-5
M. Wt: 358.17 g/mol
InChI Key: FSUDPELUDAIXDK-UHFFFAOYSA-N
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Description

2-Bromophenyl 2-nitrobenzene-1-sulfonate is a sulfonate ester characterized by a bromine substituent at the ortho position of the phenyl ring and a nitro group at the ortho position of the benzene-sulfonate moiety. This compound combines two electron-withdrawing groups (EWGs)—bromine and nitro—which synergistically influence its electronic and steric properties. Sulfonate esters are widely employed as alkylating agents, leaving groups, or intermediates in organic synthesis due to their stability and reactivity. The bromine atom in the ortho position may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), while the nitro group enhances electrophilicity, making the sulfonate group a potent leaving agent in nucleophilic substitutions.

Properties

IUPAC Name

(2-bromophenyl) 2-nitrobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO5S/c13-9-5-1-3-7-11(9)19-20(17,18)12-8-4-2-6-10(12)14(15)16/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUDPELUDAIXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Bromophenyl 2-nitrobenzene-1-sulfonate typically involves the reaction of 2-bromophenol with 2-nitrobenzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the phenol group . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Chemical Reactions Analysis

2-Bromophenyl 2-nitrobenzene-1-sulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Oxidation Reactions: The sulfonate group can undergo oxidation to form sulfonic acids or other oxidized derivatives.

Scientific Research Applications

2-Bromophenyl 2-nitrobenzene-1-sulfonate is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential biological activity.

    Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials, due to its unique functional groups.

Mechanism of Action

The mechanism of action of 2-Bromophenyl 2-nitrobenzene-1-sulfonate involves its functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the nitro group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. The sulfonate group can enhance the solubility of the compound in polar solvents and participate in various chemical transformations .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Sulfonate Esters

Compound Name Substituents Reactivity in Cross-Coupling Leaving Group Efficiency Key Applications References
2-Bromophenyl 2-nitrobenzene-1-sulfonate Br (ortho), NO₂ (ortho) High (Br activation) High (nitro EWG) Coupling, alkylation
4-Chloro-1-((4-nitrophenylthio)amino)benzene Cl (para), NO₂ (para) Moderate Moderate (Cl) Substitution reactions
2-Amino-3-ethyl-thiazole-3-iodide toluene-4-sulfonate I (thiazole), SO₃⁻ (toluene) Low (iodide focus) Low Salt formation

Table 2: Influence of Nitro Group Position

Nitro Position Steric Hindrance Electronic Effects Example Compound Reactivity Trend
Ortho High Strong EWG This compound Slower substitution
Para Low Strong EWG Entry 14 () Faster substitution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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